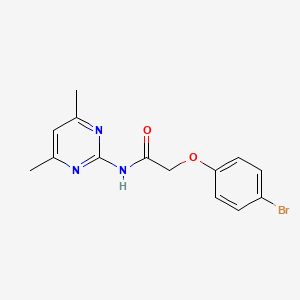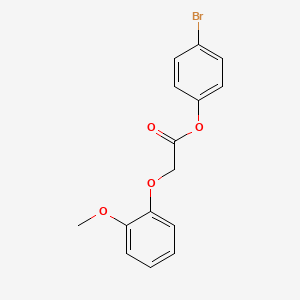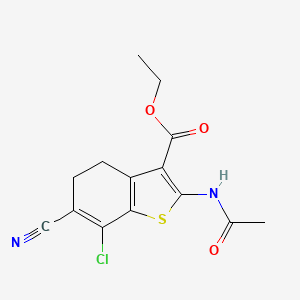
2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide, also known as BDP-9066, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDP-9066 is a pyrimidine-based compound that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies. It has been found to be well-tolerated in animal models, with no significant adverse effects observed. This compound has been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is its potential therapeutic applications in various disease conditions. It has been shown to have a low toxicity profile, making it a safe candidate for further clinical development. However, one of the limitations of this compound is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the exact mechanism of action of this compound.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide. One of the potential applications of this compound is in the treatment of chronic pain and inflammatory diseases. Further studies are needed to determine its efficacy and safety in clinical trials. This compound also holds promise as a potential anticancer agent. Future studies should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Conclusion:
This compound is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, antitumor activity, and potential use in the treatment of neurological disorders. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. This compound holds promise as a safe and effective candidate for further clinical development.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the reaction of 4-bromoanisole and 4,6-dimethyl-2-pyrimidinamine in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with acetic acid to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. This compound has also been studied for its antitumor activity, showing promising results in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRKUDFMXWDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5692122.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5692123.png)
![4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)

![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)

![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)

![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
